(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623933-05-1
Cat. No.: VC16147142
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623933-05-1 |
|---|---|
| Molecular Formula | C28H31N3O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H31N3O2S2/c1-5-20(4)31-27(32)25(35-28(31)34)17-22-18-30(23-9-7-6-8-10-23)29-26(22)21-11-13-24(14-12-21)33-16-15-19(2)3/h6-14,17-20H,5,15-16H2,1-4H3/b25-17- |
| Standard InChI Key | XLDCWXNKWRQCFP-UQQQWYQISA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 623933-05-1) features a Z-configured exocyclic double bond connecting the thiazolidinone and pyrazole moieties. The thiazolidinone core is substituted at the 3-position with a sec-butyl group and at the 5-position with a methylene-linked pyrazole-phenyl-isopentyloxy chain.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₁N₃O₂S₂ |
| Molecular Weight | 505.7 g/mol |
| Stereochemistry | Z-configuration at C5=C bond |
| Key Functional Groups | Thiazolidinone, pyrazole, thioxo, isopentyloxy phenyl |
The compound’s lipophilic nature, inferred from its isopentyloxy side chain, suggests moderate membrane permeability, a critical factor for bioavailability. Its stereoelectronic profile, including the electron-withdrawing thioxo group, may influence binding interactions with biological targets such as enzymes or receptors .
Synthesis and Structural Optimization
The synthesis of this thiazolidinone derivative involves a multi-step pathway:
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Thiazolidinone Core Formation: Condensation of thiourea derivatives with α-mercapto acids yields the 2-thioxo-thiazolidin-4-one scaffold.
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Pyrazole Moiety Introduction: A Suzuki-Miyaura coupling or nucleophilic substitution attaches the 3-(4-isopentyloxyphenyl)-1-phenylpyrazole group to the thiazolidinone’s methylene bridge.
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Stereochemical Control: The Z-configuration is stabilized via steric hindrance from the sec-butyl group, as confirmed by NMR and X-ray crystallography in analogous compounds.
Reaction conditions typically employ catalysts like palladium for cross-coupling and polar aprotic solvents (e.g., DMF) to enhance yield (reported ~60–75% in optimized batches). Industrial-scale production faces challenges in purifying the stereoisomerically pure product, necessitating advanced chromatographic techniques.
Pharmacological Activities and Mechanisms
Anticancer Activity
In breast cancer (MCF-7) models, structurally related thiazolidinones inhibit LPA1 receptor signaling, reducing cell migration by 40–60% and inducing apoptosis via caspase-3 activation . Molecular docking studies reveal stable interactions between the thioxo group and LPA1’s hydrophobic binding pocket (binding energy: −9.2 kcal/mol) .
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (Candida albicans, MIC: 32 µg/mL), attributed to membrane disruption by the lipophilic isopentyloxy chain.
Table 2: Biological Activity Profile
| Activity | Model System | Effect Size | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀: 12.5 µM | LPA1 inhibition, apoptosis |
| Antimicrobial | S. aureus | MIC: 8 µg/mL | Membrane disruption |
| Anti-Inflammatory | RAW 264.7 macrophages | TNF-α ↓ 50% | NF-κB suppression |
Therapeutic Applications and Clinical Relevance
Oncology
As an LPA1 antagonist, this compound could augment existing therapies for metastatic breast cancer by targeting tumor microenvironment signaling . Synergy with paclitaxel has been observed in preliminary co-treatment assays (combination index: 0.7) .
Infectious Diseases
The dual antibacterial-antifungal activity positions it as a candidate for polymicrobial infections, particularly in immunocompromised patients. Structure-activity relationship (SAR) studies suggest that halogenation at the phenyl ring could enhance potency.
Autoimmune Disorders
Modulation of NF-κB and TNF-α pathways supports potential use in rheumatoid arthritis or inflammatory bowel disease, though in vivo efficacy remains untested.
| Hazard Type | Risk Level | Precautionary Measures |
|---|---|---|
| Skin Irritation | Moderate | Nitrile gloves, lab coat |
| Eye Damage | Severe | Goggles, face shield |
| Respiratory Toxicity | Low (dust inhalation) | Fume hood, N95 mask |
The compound is classified as a Category 2 acute toxin under GHS standards. Environmental toxicity data indicate moderate ecotoxicity (LC₅₀: 5.2 mg/L in Daphnia magna), necessitating controlled waste disposal.
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